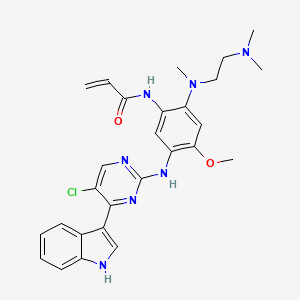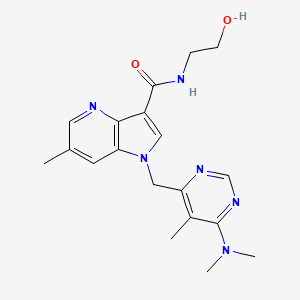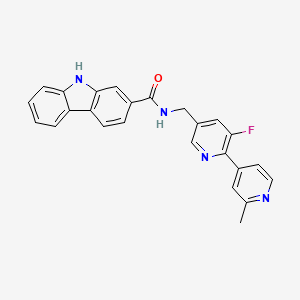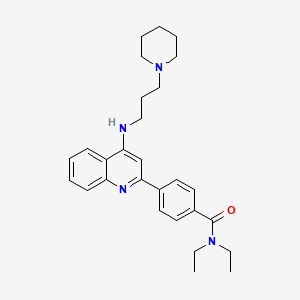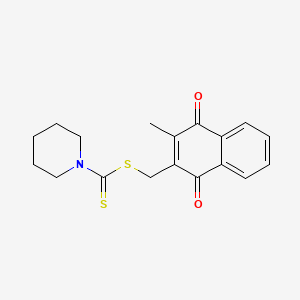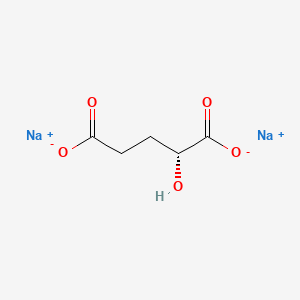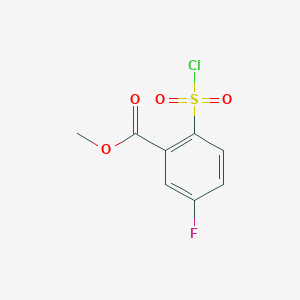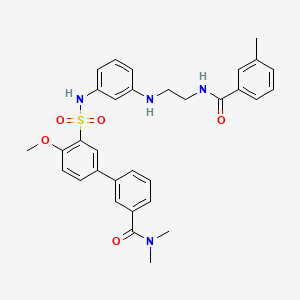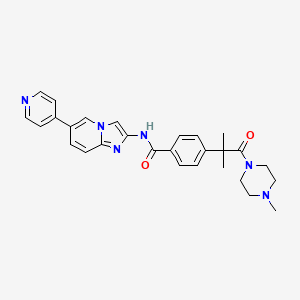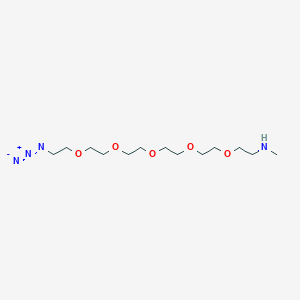
甲基氨基-PEG5-叠氮化物
描述
Methylamino-PEG5-azide is a compound that features a polyethylene glycol (PEG) chain with five ethylene glycol units, an azide group, and a methylamino group. This compound is primarily used as a linker in bioconjugation and drug delivery systems. The azide group enables “click chemistry,” a popular method for attaching molecules together, while the methylamino group reacts with carboxylic acids, activated NHS esters, and carbonyls .
科学研究应用
Methylamino-PEG5-azide is widely used in various scientific research fields:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: For bioconjugation, enabling the attachment of biomolecules to surfaces or other molecules.
Medicine: In drug delivery systems, improving the solubility and targeting of therapeutic agents.
Industry: Used in the production of advanced materials and nanotechnology applications
作用机制
Target of Action
Methylamino-PEG5-azide is primarily used as a PROTAC linker . The compound’s primary targets are proteins that can be degraded by the ubiquitin-proteasome system . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .
Mode of Action
The compound contains an azide group that enables Click Chemistry . This azide group can react with alkyne or cyclooctyne groups to form stable triazole linkages . This reaction is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
Methylamino-PEG5-azide is involved in the ubiquitin-proteasome pathway . PROTACs, which use Methylamino-PEG5-azide as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The compound’s ADME properties The hydrophilic peg spacer in methylamino-peg5-azide is known to increase solubility in aqueous media , which could potentially impact its absorption and distribution within the body.
Result of Action
The primary result of Methylamino-PEG5-azide’s action is the formation of stable triazole linkages through Click Chemistry . This enables the conjugation of drugs or nanoparticles with targeting moieties, such as antibodies or peptides, which can improve their delivery to specific cells or tissues .
Action Environment
It’s worth noting that the reactions it participates in, such as cuaac and spaac, may be influenced by factors like temperature, ph, and the presence of catalytic agents .
生化分析
Biochemical Properties
Methylamino-PEG5-azide plays a significant role in biochemical reactions, particularly in the field of click chemistry. The azide group in Methylamino-PEG5-azide enables it to undergo CuAAC with alkyne-containing molecules, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and conjugating biomolecules. The methylamino group in Methylamino-PEG5-azide is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones and aldehydes), allowing it to form covalent bonds with a variety of biomolecules .
Methylamino-PEG5-azide interacts with enzymes, proteins, and other biomolecules through these reactive groups. For example, it can be used to label proteins with azide groups, which can then be conjugated to alkyne-functionalized nanoparticles or other solid supports. This interaction is facilitated by the hydrophilic PEG spacer, which increases the solubility of Methylamino-PEG5-azide in aqueous media and reduces steric hindrance, allowing for efficient bioconjugation .
Cellular Effects
Methylamino-PEG5-azide has various effects on different types of cells and cellular processes. It can influence cell function by modifying proteins and other biomolecules through click chemistry reactions. For instance, Methylamino-PEG5-azide can be used to immobilize proteins on solid supports, enhancing their stability and activity. This immobilization can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability and activity of key proteins .
In addition, Methylamino-PEG5-azide can be used to deliver drugs or other therapeutic agents to specific cells or tissues. The PEG spacer in Methylamino-PEG5-azide improves the solubility and stability of these agents, allowing for more efficient delivery and uptake by cells. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the delivered agents .
Molecular Mechanism
The molecular mechanism of action of Methylamino-PEG5-azide involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azide group in Methylamino-PEG5-azide reacts with alkyne-containing molecules to form stable triazole linkages, while the methylamino group reacts with carboxylic acids, activated NHS esters, and carbonyl groups. These reactions allow Methylamino-PEG5-azide to modify proteins, enzymes, and other biomolecules, altering their activity and function .
Methylamino-PEG5-azide can also influence gene expression by modifying transcription factors or other regulatory proteins. For example, it can be used to conjugate transcription factors to nanoparticles, enhancing their stability and activity. This can lead to changes in gene expression and cellular metabolism, depending on the nature of the modified proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylamino-PEG5-azide can change over time due to its stability and degradation. Methylamino-PEG5-azide is generally stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or moisture. This degradation can affect its ability to participate in click chemistry reactions and modify biomolecules .
Long-term effects of Methylamino-PEG5-azide on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to Methylamino-PEG5-azide can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. These effects can vary depending on the concentration and duration of exposure, as well as the specific cell types and experimental conditions .
准备方法
Synthetic Routes and Reaction Conditions
Methylamino-PEG5-azide can be synthesized through a multi-step process involving the functionalization of PEG chains. The azide group is typically introduced via nucleophilic substitution reactions using sodium azide or similar azide sources. The methylamino group can be added through reductive amination or other amine introduction methods .
Industrial Production Methods
Industrial production of Methylamino-PEG5-azide involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process often includes purification steps such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
Methylamino-PEG5-azide undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Reductive Amination: The methylamino group can be introduced through reductive amination reactions
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azide group.
Copper Catalysts: Employed in click chemistry reactions.
Reductive Amination Reagents: Such as sodium cyanoborohydride for introducing the methylamino group
Major Products Formed
Triazole Linkages: Formed through click chemistry.
Primary Amines: Resulting from the reduction of azides
相似化合物的比较
Similar Compounds
Azido-PEG5-amine: Similar structure but with an amine group instead of a methylamino group.
Azido-PEG5-carboxylic acid: Contains a carboxylic acid group instead of a methylamino group
Uniqueness
Methylamino-PEG5-azide is unique due to its combination of an azide group and a methylamino group, which provides versatility in bioconjugation and drug delivery applications. The PEG chain enhances solubility and biocompatibility, making it a valuable tool in various scientific and industrial fields .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O5/c1-15-2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-16-17-14/h15H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHWWGQHCQSYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


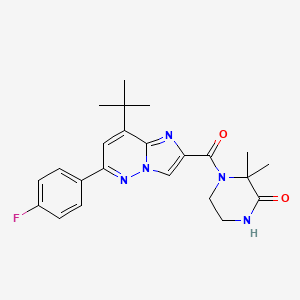
![4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one](/img/structure/B608907.png)


